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helix-loop-helix protein m3 - 147445-78-1

helix-loop-helix protein m3

Catalog Number: EVT-1518416
CAS Number: 147445-78-1
Molecular Formula: C264H406N80O77S3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Helix-loop-helix protein M3, commonly referred to as muscarinic M3 receptor, is a member of the G protein-coupled receptor family. This receptor plays a crucial role in various physiological processes, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. The muscarinic M3 receptor is primarily activated by the neurotransmitter acetylcholine and is involved in mediating the effects of parasympathetic nervous system stimulation.

Source

The muscarinic M3 receptor is encoded by the CHRM3 gene located on chromosome 1 in humans. This gene is part of a larger family of muscarinic receptors that also includes M1, M2, M4, and M5 subtypes. The receptor's expression is widespread in various tissues, including the lungs, bladder, and salivary glands.

Classification

Muscarinic receptors are classified as G protein-coupled receptors due to their mechanism of action involving G proteins. The M3 subtype specifically couples with Gq proteins, leading to the activation of phospholipase C and subsequent intracellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of helix-loop-helix protein M3 involves several key steps:

  1. Gene Cloning: The CHRM3 gene is cloned into an expression vector suitable for transfection into host cells.
  2. Transfection: Cells such as HEK293 or CHO cells are transfected with the vector to produce the receptor protein.
  3. Protein Expression: Following transfection, cells are cultured under specific conditions to promote protein expression.
  4. Purification: The expressed protein is purified using affinity chromatography techniques.

Technical Details

The purification process often employs tags such as His-tags or FLAG-tags to facilitate the isolation of the receptor from cellular lysates. Techniques like SDS-PAGE and Western blotting are used to confirm successful expression and purity of the protein.

Molecular Structure Analysis

Structure

The muscarinic M3 receptor is characterized by its seven transmembrane helices connected by extracellular and intracellular loops. The structure includes:

  • Helix 8: A unique feature of many G protein-coupled receptors that stabilizes their conformation.
  • Intracellular Loop 3: Plays a critical role in G protein coupling and signaling.

Data

Structural studies using techniques such as X-ray crystallography and cryo-electron microscopy have provided insights into the three-dimensional configuration of the muscarinic M3 receptor, revealing how ligand binding induces conformational changes essential for signal transduction.

Chemical Reactions Analysis

Reactions

The activation of helix-loop-helix protein M3 triggers several biochemical reactions:

  1. G Protein Activation: Upon acetylcholine binding, the receptor undergoes a conformational change that activates associated Gq proteins.
  2. Phospholipase C Activation: Activated Gq proteins stimulate phospholipase C, leading to increased levels of inositol trisphosphate (IP3) and diacylglycerol (DAG).
  3. Calcium Mobilization: IP3 promotes calcium release from intracellular stores, resulting in various cellular responses.

Technical Details

These reactions are typically monitored using assays that measure changes in intracellular calcium levels or downstream signaling activity.

Mechanism of Action

Process

The mechanism of action for helix-loop-helix protein M3 involves:

  1. Ligand Binding: Acetylcholine binds to the extracellular domain of the receptor.
  2. Conformational Change: This binding induces a conformational change that activates the associated Gq protein.
  3. Signal Transduction: The activated Gq protein initiates a cascade that leads to increased intracellular calcium levels and activation of various signaling pathways.

Data

Studies have demonstrated that mutations in critical regions such as helix 8 or intracellular loop 3 can significantly impair receptor function and downstream signaling capabilities.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 85 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within a neutral pH range.

Chemical Properties

Relevant Data or Analyses

Characterization studies often employ techniques such as circular dichroism spectroscopy and fluorescence resonance energy transfer to assess conformational stability and ligand interactions.

Applications

Scientific Uses

Helix-loop-helix protein M3 has significant implications in both basic research and clinical applications:

  • Pharmacological Research: Understanding its role in signal transduction pathways aids in drug development for conditions like asthma (bronchoconstriction) or urinary incontinence (bladder control).
  • Disease Models: The receptor is studied in models of neurodegenerative diseases where cholinergic signaling is disrupted.
  • Biotechnology: Potential use in synthetic biology for designing novel signaling pathways or therapeutic interventions targeting specific cellular responses.
Introduction to Helix-Loop-Helix (HLH) Proteins

Historical Discovery and Evolution of HLH Protein Research

The helix-loop-helix (HLH) motif was first identified in 1989 in the murine transcription factors E12 and E47, marking a paradigm shift in understanding eukaryotic gene regulation. Murre and colleagues demonstrated that these proteins dimerize via the HLH domain to bind DNA at E-box motifs (CANNTG), a mechanism conserved across metazoans [1] [3]. Early phylogenetic analyses of Caenorhabditis elegans (35 bHLH genes) and Drosophila melanogaster (56 genes) revealed that the last common ancestor of bilaterians possessed ~35 bHLH genes, underscoring their ancient origin and diversification during animal evolution [1]. By 2004, genome-wide studies expanded this superfamily to >240 members in plants and >100 in humans, reflecting their roles in developmental complexity [3] [7]. Notably, group B bHLH proteins (e.g., Myc, Max) represent the evolutionarily oldest clade, as determined by parsimony analysis of conserved residues [3] [4].

Structural and Functional Significance of the HLH Motif

The bHLH domain comprises ~60 amino acids with two functionally distinct regions:

  • Basic Region: A 10–15 residue N-terminal segment enriched in arginine and lysine, enabling sequence-specific DNA binding. Critical residues (e.g., Arg-12, Arg-13) recognize E-box hexanucleotides like CACGTG (G-box) or CATGTG [3] [5].
  • HLH Region: Two amphipathic α-helices separated by a variable loop. This domain mediates dimerization via hydrophobic interactions between helix residues (e.g., Leu-23, Leu-79), forming homo- or heterodimers [4] [7].

Structural analyses (e.g., MyoD, Pho4) reveal that dimerization orients the basic regions to contact DNA major grooves. Flexibility in the loop allows dimerization with diverse partners, expanding regulatory potential [3] [4]. Non-canonical variants include:

  • bHLH-PAS: Incorporates PAS domains (260–310 residues) for ligand sensing (e.g., hypoxia response by HIF-1α) [1] [3].
  • bHLH-Zip: Fuses a leucine zipper for additional dimerization stability (e.g., Myc-Max complex) [3] [4].

Table 1: Core Structural Elements of bHLH Domains

ElementLength (aa)Key ResiduesFunctionExample Proteins
Basic region10–15Arg-12, Arg-13, Glu-9DNA sequence recognitionMyoD, E47
Helix 1 (H1)15–20Leu-23, Val-20Dimerization interfacePho4, MyoD
Loop5–25VariableFlexibility for dimer pairingTwist, ASCL1
Helix 2 (H2)15–20Leu-79, His-73Dimer stabilizationMax, SREBP-1a
PAS domain260–310PAS-A/PAS-B repeatsLigand binding, dimerizationHIF-1α, SIM1

Classification of HLH Proteins: From Class I to Class VII

Phylogenetic and functional analyses categorize HLH proteins into seven classes:

  • Class I (Ubiquitous E-box binders): Widely expressed, heterodimerize with tissue-specific partners (e.g., E12/E47 in mammals, Daughterless in Drosophila) [1] [4].
  • Class II (Tissue-specific regulators): Drive cell differentiation (e.g., MyoD in myogenesis, NeuroD in neurogenesis) [1] [3].
  • Class III (bHLH-PAS): Sense environmental signals via PAS domains (e.g., HIF-1α in hypoxia, SIM1 in neurodevelopment) [1] [4].
  • Class IV (bHLH-O): Contain Orange domains for repression (e.g., HES/HEY proteins in Notch signaling) [3] [4].
  • Class V (HLH-only): Lack basic regions, inhibit DNA binding (e.g., Id proteins in cell cycle control) [1] [4].
  • Class VI (bHLH-Zip): Leucine zipper-enhanced dimers (e.g., Myc-Max network in proliferation) [3] [4].
  • Class VII (bHLH-COE): Unique COE domain for DNA binding/dimerization (e.g., EBF in B-cell development) [1] [4].

Class VII proteins like Drosophila Extramacrochaetae exemplify negative regulation by sequestering class II bHLH factors into non-functional heterodimers [4] [6].

Table 2: Functional Classification of HLH Proteins

ClassDNA BindingDimerizationKey DomainsBiological RolesExamples
IYesHetero with IINoneUbiquitous E-box bindingE12, E47, Daughterless
IIYesHetero with INoneTissue differentiationMyoD, NeuroD, ASCL1
IIIYesHetero/HomoPASEnvironmental sensingHIF-1α, SIM1, ARNT
IVYes (N-boxes)Hetero/HomoOrangeTranscriptional repressionHES1, HEY1, HEY2
VNoHetero with I/IINoneDominant-negative regulationId1-4, Emc
VIYesHetero/HomoLeucine zipperCell proliferationMyc, Max, Mad
VIIYesHomo/HeteroCOEImmune/neural developmentCollier, EBF

Role of HLH Proteins in Eukaryotic Gene Regulation

bHLH transcription factors orchestrate gene networks by binding E-box variants with distinct affinities:

  • G-box Preference: Proteins like PIF3 bind CACGTG with 10-fold higher affinity than other E-boxes due to hydrogen bonding between conserved arginines and core bases. Mutations (e.g., R13A) abolish DNA binding in Arabidopsis PIF3, disrupting light signaling [5].
  • Context-Dependent Regulation: Proneural proteins (e.g., ASCL1) exhibit distinct target specificity based on developmental stage and dimer partners. In Drosophila, Achaete-Scute complex activity shifts from neuroblast specification to sensory organ development via interactions with Twist and other co-factors [6] [7].
  • Stress Adaptation: Banana MabHLH246 and MabHLH315 are upregulated during Fusarium infection, regulating pathogen-response genes. Similarly, Arabidopsis bHLH122 enhances salt tolerance by activating osmoprotectant biosynthesis [7].

Table 3: Regulatory Mechanisms of Key bHLH Proteins

ProteinDNA TargetDimer PartnerBiological ProcessRegulatory Outcome
PIF3G-box (CACGTG)Phytochrome BLight responsePhotomorphogenesis genes ↑
Myc-MaxE-box (CACGTG)Max (obligate)Cell proliferationCyclins, metabolic genes ↑
HES1N-box (CACGCG)Groucho/TLENeurogenesisNeurogenic bHLH targets ↓
Id1NoneClass I/II bHLHCell cycleDifferentiation blockade
HIF-1α-ARNTGCGTGARNT (PAS-B)Hypoxia responseVEGF, EPO ↑

Concluding Perspectives

HLH proteins exemplify nature’s efficiency in reusing a versatile scaffold for diverse regulatory tasks. From ancient dimerization motifs to plant-specific innovations like PIF3-G-box recognition, their evolution mirrors the increasing complexity of eukaryotic gene networks. Future research will unravel how post-translational modifications and non-coding RNAs fine-tune their functions—a frontier crucial for understanding development and disease.

Note: Compound names cited include E12, E47, MyoD, HIF-1α, Id1, Myc, Max, PIF3, ARNT, SIM1, HES1, HEY1, HEY2, ASCL1, NeuroD, and Collier.

Properties

CAS Number

147445-78-1

Product Name

helix-loop-helix protein m3

Molecular Formula

C264H406N80O77S3

Synonyms

helix-loop-helix protein m3

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